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Compound of Interest

Compound Name: ELA-14 (human)

Cat. No.: B2641321

DISCLAIMER: The cell line "ELA-14 (human)" is not a recognized designation in publicly
available cell line databases. Based on the commonality and frequent use in research, this
document provides protocols for the HeLa cell line, the first immortalized human cell line
derived from cervical cancer cells. It is presumed that "ELA-14" may be a typographical error.

These application notes provide detailed protocols for the culture, maintenance, and treatment
of the HeLa human cell line for research purposes. The information is intended for researchers,
scientists, and professionals in drug development.

HelLa Cell Line Characteristics

The Hela cell line was established in 1951 from cervical cancer cells taken from Henrietta
Lacks.[1][2] It is the oldest and one of the most commonly used human cell lines in scientific
research.[1] HeLa cells are known for their durability and high proliferation rate, with a doubling
time of approximately 24 hours.[1][3] These cells are adherent and exhibit an epithelial
morphology. The cell line is aneuploid, with a modal chromosome number of 82. HelLa cells
contain human papillomavirus 18 (HPV-18) sequences. They have an active version of
telomerase, which prevents the shortening of telomeres during cell division, contributing to their
immortality.
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Characteristic Description

Organism Homo sapiens, human

Tissue Cervix

Disease Adenocarcinoma

Cell Type Epithelial

Growth Properties Adherent

Doubling Time Approximately 24 hours
Karyotype Aneuploid, modal number = 82

Cell Culture Protocols
Complete Growth Medium

The recommended medium for HelLa cell culture is Eagle's Minimum Essential Medium
(EMEM) supplemented with fetal bovine serum (FBS).

Reagent Final Concentration
Eagle's Minimum Essential Medium (EMEM) 90%
Fetal Bovine Serum (FBS) 10%

Thawing of Cryopreserved HelLa Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

Warm the complete growth medium to 37°C in a water bath.

Transfer 9.0 mL of the pre-warmed complete growth medium to a 15 mL conical tube.

Quickly thaw the cryovial of HeLa cells by gentle agitation in a 37°C water bath for
approximately 2 minutes. To minimize contamination, do not submerge the cap of the vial.

As soon as the contents are thawed, decontaminate the vial by spraying with 70% ethanol.
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Under sterile conditions, transfer the contents of the cryovial to the 15 mL conical tube
containing the pre-warmed medium.

Centrifuge the cell suspension at 150 to 400 x g for 8 to 12 minutes.
Aspirate the supernatant, being careful not to disturb the cell pellet.
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
Transfer the cell suspension to a suitable culture flask (e.g., T-25 or T-75).
Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

Change the medium the following day to remove any residual cryoprotectant (e.g., DMSO).

Passaging HelLa Cells

HelLa cells should be subcultured when they reach 80-90% confluency.

Aspirate the culture medium from the flask.

Briefly rinse the cell layer with a sterile phosphate-buffered saline (PBS) to remove any
remaining serum that may inhibit trypsin activity.

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a T-75 flask and observe the cells under an
inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes). To
facilitate detachment, the flask can be placed at 37°C.

Once the cells have detached, add at least 2 volumes of complete growth medium to
neutralize the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes
at room temperature.

Discard the supernatant and resuspend the cell pellet in 1 mL of fresh growth medium.
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» Determine the cell concentration and seed new culture flasks at the desired density. A
common split ratio is 1:3 to 1:10. For a 1:10 dilution, adding approximately 100 uL of the cell
suspension to a new 100 mm dish with 10 mL of medium should result in a confluent culture
in about 3-4 days.

 Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation of HeLa Cells

HelLa cells should be cryopreserved when they are in the exponential growth phase.
» Follow steps 1-7 of the passaging protocol to obtain a cell pellet.

o Resuspend the cell pellet in a cryopreservation medium consisting of complete growth
medium supplemented with 5-10% DMSO. A common formulation is 50% DMEM, 40% FBS,
and 10% DMSO.

 Aliquot the cell suspension (typically 1 mL at a density of 1x1076 to 1x10"7 cells/mL) into
sterile cryovials.

o Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.
» For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Protocols for HeLa Cell Treatment

General Protocol for Drug Treatment

This protocol provides a framework for treating HelLa cells with a compound of interest to
assess its effects on cell viability, proliferation, or specific signaling pathways.

o Cell Seeding:

o One day prior to treatment, seed HeLa cells into multi-well plates (e.g., 96-well, 24-well, or
6-well plates) at a density that will allow for logarithmic growth during the treatment period.
For a 96-well plate, a seeding density of 3,000-5,000 cells per well is common for a 48-72
hour assay.

o Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
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e Preparation of Treatment Compound:

o Prepare a stock solution of the drug in a suitable solvent (e.g., DMSO, ethanol, or sterile
PBS).

o On the day of treatment, prepare serial dilutions of the compound in complete growth
medium to achieve the desired final concentrations. Ensure the final solvent concentration
is consistent across all wells and does not exceed a level that is toxic to the cells (typically
<0.5% for DMSO).

e Cell Treatment:
o Aspirate the medium from the wells.

o Add the medium containing the various concentrations of the treatment compound to the
respective wells. Include appropriate controls, such as a vehicle control (medium with the
solvent at the same concentration as the treated wells) and an untreated control.

o Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
e Endpoint Analysis:

o Following incubation, the effects of the treatment can be assessed using various assays
as described below.

Common Assays for Treatment Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used
as a measure of cell viability.

o After the treatment period, add 20 pL of MTT solution (5 mg/mL in PBS) to each well of a 96-
well plate containing 100 pL of medium.

 Incubate the plate at 37°C for 4 hours.

o Aspirate the medium containing MTT and add 200 puL of DMSO to each well to dissolve the
formazan crystals.
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» Shake the plate for 15 minutes to ensure the crystals are fully dissolved.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control.

Example . .
Treatment . Incubation Time Result (e.g., IC50)
Concentration

Doxorubicin 10-1000 nM 48 hours IC50 =124.6 nM

Gallic Acid 10-1000 pM 48 hours IC50 =242.4 uyM

Western blotting can be used to analyze changes in the expression or phosphorylation status
of specific proteins in response to treatment.

o After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer
containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

o Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or
nitrocellulose membrane.

» Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour
at room temperature.

 Incubate the membrane with a primary antibody specific to the protein of interest overnight at
4°C.

e Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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» Harvest the cells (including any floating cells in the medium) by trypsinization and
centrifugation.

e Wash the cells with cold PBS.
e Resuspend the cells in 1X Annexin V binding buffer.
e Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

 Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the stained cells by flow cytometry.

Signaling Pathways and Experimental Workflows
PI3K/Akt Sighaling Pathway in HeLa Cells

The PI3K/Akt signaling pathway is crucial in regulating cell proliferation, survival, and migration
in HelLa cells.
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Caption: The PI3K/Akt signaling pathway in HeLa cells.
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Experimental Workflow for Drug Treatment and Analysis

This diagram illustrates a typical workflow for studying the effects of a drug on HelLa cells.
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Caption: A general workflow for drug treatment experiments using HeLa cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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